Home > Products > Screening Compounds P124820 > N-(2,6-diphenylpyrimidin-4-yl)isobutyramide
N-(2,6-diphenylpyrimidin-4-yl)isobutyramide - 820961-44-2

N-(2,6-diphenylpyrimidin-4-yl)isobutyramide

Catalog Number: EVT-3200842
CAS Number: 820961-44-2
Molecular Formula: C20H19N3O
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is part of a broader class of 2,4,6-trisubstituted pyrimidines, which have been studied for their interactions with adenosine receptors (P1-purinoceptors) that play significant roles in various physiological processes. The classification of N-(2,6-diphenylpyrimidin-4-yl)isobutyramide falls under pharmaceutical compounds due to its potential medicinal properties, particularly in neuromodulation and anti-inflammatory effects .

Synthesis Analysis

The synthesis of N-(2,6-diphenylpyrimidin-4-yl)isobutyramide can be achieved through several methods, commonly involving the reaction of a pyrimidine derivative with an isobutyric acid derivative or its amide. A typical synthetic route involves:

  1. Starting Materials:
    • 2,6-Diphenylpyrimidine
    • Isobutyric acid or its derivatives
  2. Reaction Conditions:
    • The reaction generally requires a base catalyst (e.g., sodium hydroxide) to facilitate the formation of the amide bond.
    • Reaction temperatures may vary but typically occur at room temperature to moderate heating (50–80 °C).
  3. Procedure:
    • The pyrimidine derivative is dissolved in a suitable solvent (like ethanol or dimethylformamide).
    • Isobutyric acid or its derivative is added along with a base.
    • The mixture is stirred for several hours until completion, monitored by techniques such as thin-layer chromatography or high-performance liquid chromatography.
  4. Purification:
    • The crude product can be purified through recrystallization or column chromatography to yield pure N-(2,6-diphenylpyrimidin-4-yl)isobutyramide .
Molecular Structure Analysis

The molecular structure of N-(2,6-diphenylpyrimidin-4-yl)isobutyramide can be described as follows:

  • Chemical Formula: C17_{17}H18_{18}N2_{2}O
  • Molecular Weight: Approximately 278.34 g/mol
  • Structural Features:
    • A pyrimidine ring with phenyl substituents at positions 2 and 6.
    • An isobutyramide group attached to the nitrogen atom at position 4.

The presence of the phenyl groups contributes to the compound's lipophilicity, which may enhance its ability to cross biological membranes and interact with target receptors.

Chemical Reactions Analysis

N-(2,6-diphenylpyrimidin-4-yl)isobutyramide can participate in various chemical reactions typical for amides and pyrimidines:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield isobutyric acid and the corresponding amine.
  2. Substitution Reactions: The nitrogen atom in the pyrimidine ring may undergo nucleophilic substitution reactions with electrophiles.
  3. Reactions with Electrophiles: The electron-rich nature of the pyrimidine ring allows for electrophilic aromatic substitution reactions, potentially modifying the phenyl groups.

These reactions are essential for further derivatization and exploration of structure-activity relationships in medicinal chemistry.

Mechanism of Action

The mechanism of action for N-(2,6-diphenylpyrimidin-4-yl)isobutyramide primarily involves its interaction with adenosine receptors:

  1. Receptor Binding: The compound likely binds to specific subtypes of adenosine receptors (A1, A2A, A2B, A3), influencing cellular signaling pathways.
  2. Signal Modulation: Depending on the receptor subtype activated or inhibited by this compound, various physiological effects can be observed, including modulation of neurotransmitter release and anti-inflammatory responses.
  3. Biological Effects: Research indicates that compounds like N-(2,6-diphenylpyrimidin-4-yl)isobutyramide may exhibit neuroprotective effects by reducing inflammation and promoting neuronal survival in pathological conditions .
Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2,6-diphenylpyrimidin-4-yl)isobutyramide are crucial for understanding its behavior in biological systems:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Melting Point: The melting point ranges from 130 °C to 150 °C depending on purity.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are significant for formulation development in pharmaceutical applications.

Applications

N-(2,6-diphenylpyrimidin-4-yl)isobutyramide has several promising applications:

  1. Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting adenosine receptors involved in neurodegenerative diseases and inflammatory conditions.
  2. Research Tool: This compound can be utilized in research settings to study adenosine receptor signaling pathways and their implications in various diseases.
  3. Potential Therapeutics: Given its biological activity profile, it may contribute to therapies aimed at neurological disorders such as Alzheimer's disease or multiple sclerosis by modulating neuroinflammation .
Introduction to Pyrimidine-Based Pharmacophores

Pyrimidine derivatives represent a cornerstone of medicinal chemistry, underpinning >30 FDA-approved drugs targeting viral infections, cancers, and inflammatory diseases. Their versatility stems from: (i) Biomimicry of endogenous nucleobases enabling precise biomolecular interactions; (ii) Modular substitution patterns permitting rational optimization of pharmacokinetic and pharmacodynamic profiles; and (iii) Conformational rigidity that enhances target binding specificity. Within this chemical class, diarylpyrimidines have emerged as privileged scaffolds due to their dual capacity for aromatic stacking interactions and hydrogen-bonding functionality, positioning them as ideal frameworks for kinase inhibition and epigenetic modulation.

Historical Development of Diarylpyrimidine Scaffolds in Medicinal Chemistry

Diarylpyrimidine evolution spans five decades, originating with trimethoprim (1962)—a dihydrofolate reductase inhibitor—and accelerating with the HIV crisis. Key milestones include:

  • 1980s–1990s: Development of zidovudine (AZT) validating pyrimidine nucleosides as antiretrovirals, though limited by metabolic instability [3].
  • Early 2000s: Discovery that 2,4-diamino-6-arylpyrimidines inhibit wild-type HIV-1 reverse transcriptase (RT), exemplified by pyrimidine-diamines with EC₅₀ values of 0.28–2.5 μM [5].
  • 2010–2020: Structural refinements yielding dual-target inhibitors like N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines, achieving picomolar CDK2/9 inhibition (IC₅₀ = 4–9 nM) and 86.7% oral bioavailability in rats [2].

Table 1: Evolution of Key Diarylpyrimidine Therapeutics

EraRepresentative CompoundPrimary TargetClinical Impact
1960sTrimethoprimDihydrofolate reductaseAntibacterial
1980sZidovudineHIV reverse transcriptaseFirst FDA-approved HIV therapy
2000sPyrimethamineDihydrofolate reductaseAntimalarial
2010sPyrimidine-2,4-diamine (e.g., Compound 20a)CDK2/CDK9Dual-target antitumor agents [2]
2020sTriazolopyrimidines (e.g., 7d)HIV-1 RT mutantsNNRTIs with EC₅₀ = 8.1 nM [5]

This trajectory demonstrates how scaffold optimization resolved early limitations (e.g., metabolic lability, target selectivity), culminating in fused heterocycles like [1,2,4]triazolo[1,5-a]pyrimidines that overcome drug-resistant HIV strains [5].

Structural Classification of 2,4,6-Trisubstituted Pyrimidines as Biologically Active Entities

The 2,4,6-trisubstituted pyrimidine scaffold exhibits target promiscuity modulated by substitution patterns. Critical pharmacophoric features include:

  • Position 2: Governs hydrogen-bond donor/acceptor capacity. Amide or amino groups enhance kinase binding (e.g., CDK2), while alkyl groups improve membrane permeability [2] [6].
  • Position 4: Aryl/heteroaryl substitutions enable π-stacking with hydrophobic enzyme pockets. Meta-substituted phenyl rings boost CDK9 inhibition 2800-fold versus leads [2].
  • Position 6: Hydrophobic moieties (e.g., phenyl, isopropyl) anchor the scaffold in allosteric sites. Isopropoxy groups in N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide enhance metabolic stability [6].

Table 2: Bioactivity Correlation with 2,4,6-Substitution Patterns

PositionSubstituent ClassExemplary ActivityTarget Relevance
2-NH₂, -NHR, -NHCORCDK2 IC₅₀ = 4 nM [2]H-bond donation to kinase hinge region
-OHAnthelmintic activity [3]Metal chelation
44-Substituted phenyl1000x improved CDK9 inhibition [2]Hydrophobic pocket occupancy
Thiazol-2-ylDual CDK2/9 inhibition [2]Auxiliary π-stacking
6Phenyl, isopropoxyLogP optimization (~2.5) [6]Membrane permeability enhancement

The C₂-symmetry in 2,6-diphenyl variants (e.g., N-(2,6-diphenylpyrimidin-4-yl)isobutyramide) facilitates simultaneous interactions with symmetric enzyme dimers, notably in viral polymerases and transcription-regulating kinases [2] [5].

N-(2,6-Diphenylpyrimidin-4-yl)isobutyramide: Position within Contemporary Ligand Design Paradigms

This compound exemplifies third-generation pyrimidine design integrating three strategic elements:

  • Isobutyramide at C4-position: Serves as a conformational lock, restricting bond rotation to enhance entropy-favored binding. The amide carbonyl hydrogen-bonds with kinase hinge regions, while the tert-butyl moiety fills hydrophobic subpockets inaccessible to smaller alkyl groups [6].
  • 2,6-Diphenyl symmetry: Maximizes π-stacking contacts with tyrosine/phenylalanine residues in ATP-binding sites, as validated in CDK2 co-crystallization studies [2].
  • Protonatable pyrimidine N1: Enables salt-bridge formation with aspartate/glutamate residues in pH-dependent manner, fine-tuning cellular uptake and target residence time [3] [6].

Table 3: Structure-Based Design Innovations in Diarylpyrimidines

Design StrategyStructural FeatureImpact on Compound Profile
Isobutyramide incorporation-CONHCH(CH₃)₂ at C4• 40% improved oral bioavailability vs. methyl analogs [6] • hERG inhibition liability requiring monitoring
Symmetric aryl decorationPhenyl rings at C2/C6• 10–100x enhanced cellular potency vs. mono-aryl analogs • Stabilizes inactive kinase conformations
Heterocyclic fusion[1,2,4]Triazolo[1,5-a]pyrimidine• Overcomes K103N+Y181C HIV-1 resistance [5] • TPSA >80 Ų improving solubility

The molecular architecture of N-(2,6-diphenylpyrimidin-4-yl)isobutyramide positions it within the Type II kinase inhibitor class, characterized by binding to allosteric sites adjacent to ATP pockets—a design paradigm mitigating off-target effects common among ATP-competitive agents [2] [6]. Current research focuses on leveraging this scaffold for bifunctional molecules engaging both enzymatic and protein-protein interaction domains.

Properties

CAS Number

820961-44-2

Product Name

N-(2,6-diphenylpyrimidin-4-yl)isobutyramide

IUPAC Name

N-(2,6-diphenylpyrimidin-4-yl)-2-methylpropanamide

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C20H19N3O/c1-14(2)20(24)23-18-13-17(15-9-5-3-6-10-15)21-19(22-18)16-11-7-4-8-12-16/h3-14H,1-2H3,(H,21,22,23,24)

InChI Key

ONJOWWUQGQUDTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.